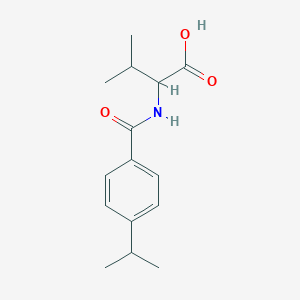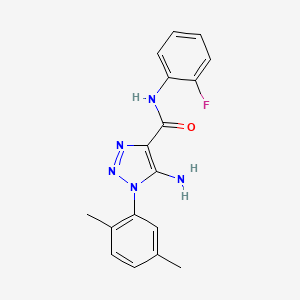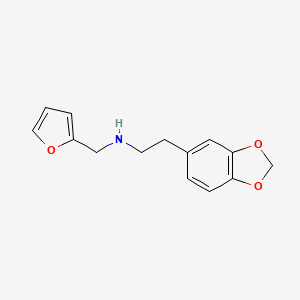![molecular formula C17H21N3O5S B4654799 ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate](/img/structure/B4654799.png)
ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate
Descripción general
Descripción
Ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of oxadiazole derivatives and has shown promising results in various studies related to drug discovery and development.
Mecanismo De Acción
The mechanism of action of ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and microbial infections. It also has the ability to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-tumor properties and has been found to induce apoptosis in cancer cells. The compound has also shown anti-microbial activity against various strains of bacteria and fungi. Additionally, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate in lab experiments include its high potency, selectivity, and low toxicity. It has also shown good solubility in various solvents, which makes it easy to use in different experimental setups. However, the limitations of using this compound include its high cost and limited availability. The synthesis method is also complex and requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for the research on ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate. One potential direction is to explore its therapeutic potential in other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to investigate its mechanism of action in more detail to identify specific targets for drug development. Additionally, the compound can be modified to improve its pharmacokinetic properties and decrease its toxicity. Finally, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Conclusion:
Ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its anti-inflammatory, anti-tumor, and anti-microbial properties, as well as its ability to cross the blood-brain barrier, make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to determine its safety and efficacy in human clinical trials.
Aplicaciones Científicas De Investigación
Ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}-3-morpholinyl)acetate has shown potential therapeutic applications in various scientific research studies. It has been found to possess anti-inflammatory, anti-tumor, and anti-microbial properties. It has also shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been tested in vitro and in vivo, and the results have been encouraging.
Propiedades
IUPAC Name |
ethyl 2-[4-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanoyl]morpholin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-2-24-16(22)9-13-10-23-7-6-20(13)15(21)4-3-14-18-19-17(25-14)12-5-8-26-11-12/h5,8,11,13H,2-4,6-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLBGQLYEREUCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COCCN1C(=O)CCC2=NN=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-{3-[5-(3-thienyl)-1,3,4-oxadiazol-2-yl]propanoyl}morpholin-3-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4654716.png)
![N-allyl-2-{4-[(dimethylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4654719.png)
![N-(3-acetylphenyl)-2-{[4-allyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4654743.png)
![N-allyl-2-{[N-(4-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzamide](/img/structure/B4654759.png)




![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4654787.png)

![N-({[3-(pentanoylamino)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4654794.png)
![N-(3-chlorophenyl)-2-{4-[(4-ethoxyphenyl)amino]-4-oxobutanoyl}hydrazinecarboxamide](/img/structure/B4654797.png)

![2-[4-(5-acetyl-6-methyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-2-ethoxyphenoxy]acetamide](/img/structure/B4654809.png)